molecular formula C12H21N7O3S B2815285 methyl 4-(2-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetamido)ethyl)piperazine-1-carboxylate CAS No. 1219904-20-7

methyl 4-(2-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetamido)ethyl)piperazine-1-carboxylate

Cat. No.: B2815285
CAS No.: 1219904-20-7
M. Wt: 343.41
InChI Key: YXXROORHWVQASS-UHFFFAOYSA-N
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Description

The compound contains a tetrazole group, which is a type of heterocyclic compound. Tetrazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry and material science . The compound also contains a piperazine group, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrazole ring and a piperazine ring. These rings may influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the tetrazole group could potentially undergo reactions such as hydrogenation, while the piperazine group could be involved in reactions with acids or bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrazole and piperazine groups could impact properties such as solubility, melting point, and stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound is involved in the synthesis of novel heterocyclic compounds exhibiting a variety of biological activities. For example, it has been used as a precursor in the creation of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives showing analgesic and anti-inflammatory properties (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). These compounds were identified as cyclooxygenase inhibitors, highlighting their potential in pharmaceutical applications.

Biological Activities and Applications

  • In medicinal chemistry, such compounds are utilized to develop potent inhibitors targeting specific enzymes or receptors. For instance, a related compound was identified as an aqueous-soluble inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), showing potential for treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018). This illustrates the compound's relevance in addressing cholesterol-related disorders.

Antimicrobial and Anticancer Potential

  • Microwave-assisted synthesis of hybrid molecules containing this compound or its derivatives has been explored, revealing antimicrobial, antilipase, and antiurease activities. Such research demonstrates the compound's versatility in combating a range of microbial pathogens and suggests potential uses in agricultural and pharmaceutical products (Serap Başoğlu et al., 2013).

Molecular Modeling and Synthesis for Drug Development

  • The compound and its derivatives have been subjects of molecular modeling studies aimed at designing new drugs. For example, quinazolinone-arylpiperazine derivatives were synthesized and tested as α1-adrenoreceptor antagonists, showing promise in the treatment of hypertension and related cardiovascular conditions (S. M. Abou-Seri, K. Abouzid, D. A. Abou El Ella, 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the specific conditions under which it is handled. Proper safety measures should always be taken when handling chemical compounds .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its interactions with other molecules .

Properties

IUPAC Name

methyl 4-[2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N7O3S/c1-17-11(14-15-16-17)23-9-10(20)13-3-4-18-5-7-19(8-6-18)12(21)22-2/h3-9H2,1-2H3,(H,13,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXROORHWVQASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NCCN2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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